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Sodium Tartrate

Cat. No.: B3434845
CAS No.: 51307-92-7
M. Wt: 194.05 g/mol
InChI Key: HELHAJAZNSDZJO-OLXYHTOASA-L
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Description

Historical Context of Sodium Tartrate in Scientific Discovery

Louis Pasteur's Seminal Work on Enantiomers and Sodium Ammonium (B1175870) Tartrate

In the mid-19th century, the French scientist Louis Pasteur conducted groundbreaking research on the salts of tartaric acid, a compound found in wine sediments. acs.orgmcgill.ca His work with sodium ammonium tartrate in 1848 led to a monumental discovery that would form the bedrock of modern stereochemistry. pku.edu.cnpasteur.fr Pasteur observed that the sodium ammonium salt of racemic acid, a form of tartaric acid that was optically inactive, crystallized into two distinct types of crystals. libretexts.orgopenstax.orglibretexts.org These crystals were mirror images of each other, a property he termed "dissymmetry." flack.chresearchgate.net

Working meticulously with tweezers, Pasteur was able to separate the left-handed and right-handed crystals. libretexts.orgopenstax.orglibretexts.org He then found that a solution of the right-handed crystals rotated plane-polarized light to the right (dextrorotatory), while a solution of the left-handed crystals rotated it to the left (levorotatory). libretexts.orgopenstax.org An equal mixture of the two types of crystals was optically inactive, just like the original racemic acid. libretexts.orgsif.it This experiment was the first-ever resolution of a racemic mixture and provided conclusive evidence that molecules could exist as non-superimposable mirror images, which are now known as enantiomers. pku.edu.cnlibretexts.orgbritannica.com

Impact on Stereochemistry and Chirality Research

Pasteur's discovery with sodium ammonium tartrate was a pivotal moment in the history of chemistry, laying the foundation for the field of stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. acs.orgpku.edu.cnbritannica.com His work demonstrated that molecular structure was not just about the connectivity of atoms but also their spatial orientation. britannica.com The concept of "handedness" in molecules, now known as chirality, was born from these experiments. sif.itbritannica.com

The implications of Pasteur's findings were vast and profound. It explained the phenomenon of optical activity that had been observed by Jean-Baptiste Biot in 1832. libretexts.orgwikipedia.org It also provided the conceptual framework for understanding the stereoisomerism of numerous organic compounds. acs.org The idea of a tetrahedral carbon atom, proposed later by Jacobus H. van 't Hoff and Joseph A. Le Bel in 1874, was a direct consequence of the need to explain the existence of enantiomers that Pasteur had discovered. sif.it Today, chirality is recognized as a fundamental property in many areas of science, including drug development, where the different enantiomers of a drug can have vastly different biological effects. britannica.com

Early Crystallographic Studies

The initial discovery by Pasteur was itself a crystallographic study, relying on the macroscopic shapes of the sodium ammonium tartrate crystals. libretexts.orglibretexts.org This event is a significant landmark in the timeline of crystallography. wikipedia.org Following Pasteur's work, further crystallographic investigations were undertaken to understand the detailed atomic arrangements within these crystals.

One of the most significant early crystallographic studies on a tartrate salt was the determination of the absolute configuration of sodium rubidium tartrate in 1951 by Johannes M. Bijvoet using X-ray crystallography. acs.org This was the first time the actual three-dimensional arrangement of atoms in a chiral molecule was experimentally determined, confirming the arbitrary assignment of D and L configurations that had been made by Emil Fischer. acs.org Later studies on Rochelle salt (potassium this compound tetrahydrate) further elucidated the crystal structure and the arrangement of the tartrate molecules and their bonding with the metal ions and water molecules. royalsocietypublishing.org These early crystallographic studies were crucial in transitioning the concept of molecular chirality from a theoretical idea to a physically verified reality.

Significance of this compound in Contemporary Chemical Sciences

Role as a Fundamental Chemical Entity in Coordination and Analytical Chemistry

This compound continues to be a significant compound in modern chemistry, particularly in the fields of coordination and analytical chemistry. Its utility stems from the tartrate ion's ability to act as a chelating agent, forming stable complexes with metal ions. evitachem.commdpi.com This property is exploited in various analytical procedures.

A classic example is its use as a component in Fehling's solution, a reagent used to test for reducing sugars. smolecule.comwikipedia.orgatamanchemicals.com In this solution, the tartrate ions form a complex with copper(II) ions, keeping them dissolved in an alkaline medium. wikipedia.orgatamanchemicals.com this compound dihydrate is also a primary standard for Karl Fischer titration, a widely used method for determining the water content in a variety of samples, due to its stable and precise amount of water of hydration. wasteless.biowasteless.biospectrumchemical.combyjus.com Furthermore, it is used in the Biuret (B89757) reagent to measure protein concentration, where it helps to maintain the cupric ions in solution at an alkaline pH. wikipedia.orgatamanchemicals.comatamankimya.com

The chelating properties of this compound are also valuable in coordination chemistry for the synthesis and study of metal-organic frameworks and other coordination complexes. mdpi.comthegoodscentscompany.com

Applications in Advanced Materials Synthesis and Characterization

In the realm of materials science, this compound and its derivatives serve as important reagents in the synthesis and modification of advanced materials. It can act as a crystal growth modifier, influencing the size and morphology of crystals during precipitation reactions. evitachem.com For instance, research has shown that this compound can affect the morphology of magnesium carbonate precipitates. researchgate.netscientific.net

This compound is also utilized as a structure-directing agent in the synthesis of specific nanostructures. evitachem.com Its role as a complexing agent is beneficial in electrodeposition processes, where it can enhance the quality of metal alloy coatings. researchgate.net For example, it has been used in baths for the electrodeposition of copper-nickel alloys. researchgate.net Furthermore, tartrate-based precursor methods are employed in the synthesis of advanced ceramics, such as sodium-doped barium titanate, with potential applications in electronic devices. ekb.eg The piezoelectric properties of Rochelle salt (potassium this compound) have been known for a long time and have led to its use in transducers, and more recently, in the development of recyclable and damage-repairable composite materials for applications in safety equipment and aerospace. wikipedia.orgatamankimya.com

Table 1: Key Historical and Contemporary Applications of this compound
FieldApplicationKey CompoundSignificance
History of Science Discovery of EnantiomersSodium Ammonium TartrateLaid the foundation for stereochemistry and the concept of chirality. pku.edu.cnopenstax.org
Analytical Chemistry Karl Fischer TitrationThis compound DihydratePrimary standard for water content determination. wasteless.biospectrumchemical.com
Analytical Chemistry Fehling's TestSodium Potassium TartrateComponent of Fehling's solution for detecting reducing sugars. smolecule.comwikipedia.org
Analytical Chemistry Biuret TestSodium Potassium TartrateComponent of the Biuret reagent for protein quantification. wikipedia.orgatamankimya.com
Materials Science Piezoelectric DevicesSodium Potassium TartrateEarly use in transducers and current research in advanced composites. wikipedia.orgatamankimya.com
Materials Science Crystal Growth ModificationThis compoundInfluences the morphology of precipitated materials like magnesium carbonate. researchgate.netscientific.net
Materials Science ElectrodepositionThis compoundUsed as a complexing agent to improve the quality of metal alloy coatings. researchgate.net

Relevance in Theoretical and Computational Chemistry

This compound and its related salts serve as significant subjects in theoretical and computational chemistry due to their well-defined crystal structures and the presence of multiple functional groups. These characteristics make them ideal model systems for validating computational methods and for investigating fundamental chemical phenomena such as molecular interactions, electronic structures, and reaction dynamics.

Modeling Crystal Structures and Interactions

The precise and ordered crystal lattice of this compound dihydrate (Na₂C₄H₄O₆·2H₂O) provides a foundational basis for theoretical modeling. wikipedia.org X-ray diffraction studies have detailed its structure, revealing that the tartrate ion consists of two planar halves angled at approximately 60° to each other. scispace.com In the dihydrate form, sodium ions are situated in distorted octahedral sites, coordinated by carboxyl groups and water molecules. This well-characterized geometry is a crucial starting point for computational chemists to build accurate models for simulations.

Molecular mechanics (MM) and molecular dynamics (MD) simulations have been employed to study tartrate-based systems at an atomistic level. mdpi.com For instance, theoretical studies have investigated the behavior of tartrate inhibitor films on metal surfaces to understand corrosion prevention. In one such study, simulations showed that the oxygen atoms of the tartrate's carboxylic groups were, on average, closer to the hydroxyl groups of a lepidocrocite (γ-FeO(OH)) surface than the oxygens of the tartrate's hydroxyl groups. mdpi.com This demonstrates how computational methods can elucidate the orientation and interaction of molecules at interfaces.

Density Functional Theory (DFT) and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT has been applied to study tartrate systems, particularly in the context of radiation damage and reaction mechanisms.

In studies of X-irradiated Rochelle salt (potassium this compound tetrahydrate), a compound closely related to this compound, DFT calculations were used alongside experimental techniques like electron paramagnetic resonance (EPR) to identify the resulting radical species. diva-portal.org These calculations, performed with the B3LYP hybrid functional, helped to confirm that one-electron reduction occurs at a specific carbon atom (C4) of the tartrate moiety. diva-portal.org The calculations also supported the experimental observation of a hyperfine interaction with a nearby sodium ion, assigning it to a close contact of 2.45 Å to an oxygen atom (O3). diva-portal.org

The following table summarizes key parameters and findings from a DFT study on radical formation in Rochelle salt.

ParameterDescriptionValue/FindingCitation
Computational Method Hybrid functional and basis set used for DFT calculations.B3LYP / 6-31G(d) diva-portal.org
Radical Center Identified location of the one-electron gain product.Centered at the C4 position of the tartrate. diva-portal.org
Hyperfine Interaction Isotropic hyperfine structure assigned to a sodium ion interaction.~21 MHz diva-portal.org
Interatomic Distance Closest contact distance between a sodium ion and tartrate oxygen (O3).2.45 Å diva-portal.org
Protonation Site Proposed site of protonation for the one-electron reduced radical.Oxygen atom O4 of the C4-bonded carboxyl group. diva-portal.org

Investigating Reaction Energetics and Stability

Theoretical chemistry provides insights into the stability and decomposition pathways of ions. Quantum chemical calculations, such as coupled cluster theory, have been used to compare the thermodynamic stability of different tartrate isomers. These studies revealed that the l-tartrate dianion is more stable than its meso counterpart.

Collision-induced dissociation (CID) experiments, supported by computational modeling, have quantified the energy required to break apart tartrate complexes. These studies show how the presence of sodium ions alters decomposition pathways, shifting them from CO₂ loss to C-C bond cleavage. The activation energy for this C-C cleavage in the sodium adduct was calculated to be 2.3 eV.

The table below presents comparative energetic data for tartrate dianions from computational and experimental studies.

SpeciesDissociation Energy (CID)Decomposition PathwayActivation Energy (Calculated)Citation
meso-tartrate (B1217512) dianion 2.1 eVCO₂ lossN/A
racemic-tartrate dianion 1.8 eVC–C cleavageN/A
Sodium Adduct (racemic) N/AC–C cleavage2.3 eV

Furthermore, DFT calculations have been instrumental in materials science research where this compound is used as a synthesis-assisting agent. For example, in the synthesis of NiFe₂O₄ nano-microrods for electrocatalysis, DFT was used to verify the superior catalytic activity of the resulting material compared to standard catalysts like IrO₂. researchgate.netacs.org The calculations showed that NiFe₂O₄ had a lower energy barrier in the rate-determining step of the oxygen evolution reaction (*OOH → O₂), indicating faster kinetics. researchgate.netacs.org This illustrates the predictive power of computational chemistry in designing and understanding advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Na2O6 B3434845 Sodium Tartrate CAS No. 51307-92-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(2R,3R)-2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

HELHAJAZNSDZJO-OLXYHTOASA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C4H4Na2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Sodium tartrate
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DSSTOX Substance ID

DTXSID1028021, DTXSID2057861
Record name Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel-
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2)
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Molecular Weight

194.05 g/mol
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Physical Description

Liquid, Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS]
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2)
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Record name DISODIUM TARTRATE
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Solubility

Soluble in cold water, 1 gram is insoluble in 3 ml of water. Insoluble in ethanol
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CAS No.

868-18-8, 51307-92-7, 6106-24-7
Record name Sodium tartrate [NF]
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Record name Disodium (+/-)-tartrate
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Ii. Advanced Synthesis and Crystal Growth Methodologies of Sodium Tartrate and Its Derivatives

Crystal Growth Techniques for Sodium Tartrate Compounds

The generation of high-quality single crystals of tartrate compounds is essential for applications in optics and electronics. Researchers employ several techniques, from traditional solution-based methods to more advanced unidirectional growth, to achieve crystals with desired properties.

Conventional solution growth is a widely used technique for producing single crystals, including those of this compound derivatives like potassium this compound tetrahydrate (PST), commonly known as Rochelle salt. This method typically involves dissolving the solute in a suitable solvent, such as water, to create a supersaturated solution from which crystals can form as the solution cools or the solvent evaporates.

A study comparing conventional and uniaxial growth methods for Sodium Potassium Tartrate Tetrahydrate (SPTT) found that conventionally grown crystals reached dimensions of 10 mm × 5 mm × 3 mm within 15 days. tandfonline.com

Gel growth is a diffusion-based method that allows for the growth of single crystals of compounds with low solubility, minimizing convection and sedimentation. uu.nl This technique is particularly useful for controlling the rate of reaction and nucleation, often resulting in high-quality, well-faceted crystals. inflibnet.ac.in The silica (B1680970) hydrogel technique is a common approach.

This method has been successfully employed to grow sodium hydrogen tartrate monohydrate single crystals. scialert.netresearchgate.net The process involves preparing a silica gel by mixing sodium metasilicate (B1246114) with an acid, like acetic acid. scialert.netscialert.net This gel is set in a test tube. After the gel has aged, an aqueous solution of a second reactant, such as tartaric acid, is carefully poured on top. scialert.net The reactant diffuses slowly through the pores of the gel, reacting with the first component to form the desired crystalline product within the gel matrix. inflibnet.ac.inscialert.net In one study, transparent sodium hydrogen tartrate monohydrate crystals appeared within three days and were harvested after four weeks. scialert.net This technique is valued for its simplicity and ability to produce high-quality crystals for research purposes in laboratories with limited facilities. inflibnet.ac.in

Key Steps in Single Diffusion Silica Gel Growth of Sodium Hydrogen Tartrate Monohydrate: scialert.net

Step Description
1. Gel Preparation A solution of sodium metasilicate is mixed with acetic acid to a specific pH and left to set in a test tube.
2. Aging The set gel is allowed to age for approximately 24 hours to ensure its stability.
3. Reactant Addition An aqueous solution of 1M tartaric acid is carefully poured over the set gel.
4. Diffusion & Growth The tartaric acid diffuses into the gel, reacting to form crystals of sodium hydrogen tartrate monohydrate.

| 5. Harvesting | Crystals are harvested from the gel medium after a growth period of several weeks. |

Unidirectional growth methods, such as the Sankaranarayanan–Ramasamy (SR) method, are employed to grow high-quality, large-sized single crystals with a specific orientation. rsc.org This technique is an advancement over conventional solution growth and has been successfully applied to potassium this compound tetrahydrate (PST). rsc.orgrsc.org

The process starts with a seed crystal grown by the conventional method, which is then cut to a specific orientation, for example, along the (100) plane. researchgate.netrsc.org This oriented seed is placed at the bottom of a glass ampoule with a saturated solution. Growth occurs in one direction, preventing uncontrolled nucleation and leading to a crystal with superior structural perfection. rsc.org

Comparative studies have shown that PST crystals grown by the SR method possess better optical, mechanical, structural, and dielectric properties than those grown by conventional solution methods. rsc.orgrsc.org For example, the optical transmittance of an SR-grown PST crystal was found to be 75%, significantly higher than the 62% transmittance for a conventionally grown crystal of the same thickness. rsc.org The superior quality makes these crystals more suitable for applications in micro-electronics and opto-electronics. rsc.org In one experiment, a bulk crystal of (010) oriented Sodium Potassium Tartrate Tetrahydrate with a diameter of 20 mm and length of 150 mm was grown using a uniaxial method over 25 days. tandfonline.com

Comparison of PST Crystal Properties: Conventional vs. SR Method rsc.org

Property Conventional Method SR Method
Optical Transmittance 62% 75%
Crystal Quality Good Superior
Structural Perfection Lower Higher

| Suitability for Devices | Adequate | Preferred |

Gel Growth Techniques for Single Crystals (e.g., Silica Gel Technique)

Controlled Synthesis of this compound-Derived Materials

This compound serves not only as a target for crystallization but also as a valuable precursor or templating agent in the synthesis of advanced functional materials, including nanomaterials and porous carbons.

This compound is utilized as a chelating agent and structural director in the hydrothermal synthesis of metal oxide nanomaterials. A notable example is the synthesis of nickel ferrite (B1171679) (NiFe₂O₄) nano-microrods. researchgate.netnih.gov In a typical process, a this compound-assisted hydrothermal method is used to create a metal-organic framework (MOF) precursor, which is then pyrolyzed to yield the final NiFe₂O₄ nanomaterial. researchgate.netnih.gov

The synthesis involves a two-step method where a NiFe-MOF/KB (Ketjenblack carbon) precursor is first formed hydrothermally with the assistance of this compound. researchgate.net This precursor is subsequently pyrolyzed under a nitrogen atmosphere at a high temperature (e.g., 500 °C) to produce NiFe₂O₄ nano-microrods supported on the carbon matrix. researchgate.netnih.gov The use of this compound helps in controlling the morphology of the resulting nanomaterial. researchgate.net The resulting NiFe₂O₄/KB composite has shown excellent performance as an electrocatalyst for the oxygen evolution reaction (OER) in alkaline conditions, which is attributed to its high conductivity and large electrochemically active surface area. researchgate.netnih.gov

This compound can be directly converted into three-dimensional porous carbon materials through a simple, one-step pyrolysis process. rsc.orgrsc.org This method offers an efficient route to synthesize high-performance carbon materials for applications such as electrochemical sensors and supercapacitors without requiring complex activation steps. rsc.orgresearchgate.net

The synthesis involves the carbonization of this compound in an inert atmosphere at a high temperature, typically around 800 °C. rsc.org During pyrolysis, the organic tartrate component decomposes to form a carbon framework, while the sodium salts act as an in-situ template, creating a porous structure. After carbonization, the resulting alkaline sodium salts are washed away with an acid, such as HCl, and then with distilled water, leaving behind a porous carbon material. rsc.org

The properties of the resulting carbon material, designated as PCₛₜ (porous carbon derived from this compound), are influenced by the pyrolysis temperature. rsc.org Studies have shown that PCₛₜ exhibits a high electrocatalytic ability for nitrite (B80452) oxidation, making it a promising material for constructing sensitive electrochemical sensors. rsc.orgrsc.org The number of hydroxyl groups in the organic salt precursor plays a role in the final textural structure of the porous carbon. rsc.orgrsc.org

Properties of Porous Carbon from this compound (PCₛₜ) rsc.org

Property Description
Synthesis Method One-step pyrolysis of this compound at ~800 °C.
Post-treatment Washing with HCl and distilled water to remove sodium salts.
Structure Three-dimensional porous carbon.
Application Electrochemical sensor for nitrite detection.

| Performance | High electrocatalytic ability for nitrite oxidation. |

Regulation of Bismuth-Based Materials Synthesis by Tartaric Acid and Alkalinity

Tartaric acid and its salts, such as this compound, play a crucial role as precursors and regulating agents in the synthesis of advanced bismuth-based materials. researchgate.net The coordination chemistry of tartrate with bismuth ions allows for the formation of complex intermediates that can be thermally decomposed to yield fine crystalline and nanodispersed powders of metals and their oxides. researchgate.netchimicatechnoacta.ru The properties of the final bismuth material are highly dependent on the synthesis conditions, particularly the alkalinity of the medium. rsc.org

Research has demonstrated that tartaric acid can act as an eco-friendly organic compound for the preparation of micro- and nano-structured bismuth materials. rsc.org The synthesis process often involves the interaction of basic bismuth(III) nitrates with a tartaric acid solution. chimicatechnoacta.ru A critical factor in determining the final product's composition and structure is the alkalinity, which can be precisely controlled by adjusting the molar ratio of a base, such as sodium hydroxide (B78521), to the bismuth precursor. rsc.org This controlled hydrolysis and complexation process allows for the creation of a diverse library of materials from the same bismuth-tartrate intermediate. rsc.org

By systematically varying the molar ratio (R) of sodium hydroxide to bismuth(III) nitrate (B79036) in the presence of tartaric acid, researchers can selectively synthesize different bismuth-based structures, including metallic, (oxy)hydroxide, and oxide forms. rsc.org These materials exhibit tunable performance, for instance, in the electrocatalytic production of hydrogen peroxide from oxygen. researchgate.netrsc.org The alkalinity directly influences the electrocatalytic selectivity of the resulting material. rsc.org

Table 1: Effect of Alkalinity on Electrocatalytic Selectivity of Bismuth-Based Materials

Molar Ratio (R) [sodium hydroxide]/[bismuth(III) nitrate] KOH Concentration Oxygen-to-Hydrogen Peroxide Selectivity
0 0.1 M 77%
12 0.1 M 88%
30 0.1 M 92%
12 1.0 M 90%
30 1.0 M 96%

This table presents data on the electrocatalytic selectivity for hydrogen peroxide production based on research findings. rsc.org

The use of tartaric acid as a complexing agent is also noted in the synthesis of bismuth ferrite (BiFeO3) nanoparticles, where it helps produce crystallites of a specific size. europa.eu The thermal decomposition of the bismuth tartrate precursor, BiC4H3O6, which is formed from basic bismuth(III) nitrates and DL-tartaric acid, can lead to the formation of tetragonal β-Bi2O3. chimicatechnoacta.ru

Synthesis of Crown Ethers Utilizing Sodium Potassium Tartrate

Salts of tartaric acid, notably sodium potassium tartrate (Rochelle salt), are valuable chiral building blocks in the synthesis of specialized crown ethers. kyoto-u.ac.jp Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. tdl.org Incorporating a chiral unit, such as one derived from tartaric acid, into the macrocyclic ring imparts chiral recognition capabilities to the crown ether. kyoto-u.ac.jp This allows the molecule to differentiate between enantiomers, a critical function in various chemical applications.

The synthesis of chiral crown ethers often begins with a readily available and optically pure chiral source like L-(+)-tartaric acid. kyoto-u.ac.jp A common synthetic strategy involves converting tartaric acid into a chiral diol, which then serves as a cornerstone for constructing the larger macrocyclic structure. kyoto-u.ac.jp For example, a multi-step process can be employed starting from L-(+)-tartaric acid to synthesize a chiral ditosylate, which can then be reacted with a suitable catechol derivative in the presence of a base to form the crown ether ring. kyoto-u.ac.jp

While detailed procedures specifically using sodium potassium tartrate as the direct starting material are less commonly documented in broad literature, its role as a source of the tartrate anion is implicit. One study notes the synthesis of a specific carboxyl-functionalized crown ether where the molar ratio of a dihalide precursor to sodium potassium tartrate was 2:1. The general principle involves using the tartrate moiety to introduce both a structural component and C2 symmetry into the final molecule. kyoto-u.ac.jp The synthesis typically proceeds via Williamson ether synthesis, where the hydroxyl groups of the tartrate-derived unit react with alkyl halides under basic conditions to form the ether linkages of the macrocycle. vt.edutdl.org

Table 2: Chemical Compounds Mentioned

Compound Name Formula/Type
This compound C4H4Na2O6
Bismuth(III) nitrate Bi(NO3)3
Tartaric acid C4H6O6
Sodium hydroxide NaOH
Potassium hydroxide KOH
Hydrogen peroxide H2O2
Bismuth ferrite BiFeO3
β-Bismuth(III) oxide (beta-Bi2O3) β-Bi2O3
Sodium potassium tartrate (Rochelle salt) KNaC4H4O6
Crown Ethers Macrocyclic Polyethers
L-(+)-tartaric acid C4H6O6
DL-tartaric acid C4H6O6

Iii. Crystallographic and Structural Elucidation of Sodium Tartrate Systems

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical method that provides detailed information about the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the unit cell dimensions, space group, and the precise positions of atoms within the crystal lattice.

SCXRD studies have been crucial in characterizing various forms of sodium tartrate. For instance, sodium hydrogen L(+)-tartrate monohydrate has been identified to crystallize in the orthorhombic system with the space group P2₁2₁2₁. scialert.netresearchgate.net The unit cell parameters for this compound have been determined to be a = 7.2430(10) Å, b = 8.6780(10) Å, and c = 10.6010(10) Å, with angles α, β, and γ all being 90°. scialert.net These values are consistent with previously reported data. scialert.net The unit cell contains four molecules (Z=4), and the calculated density is 1.895 g cm⁻³. scialert.net

In another example, a new polymorphic modification of monobasic this compound monohydrate (NaHC₄H₄O₆·H₂O) was found to crystallize in the triclinic system. researchgate.netresearchgate.net This contrasts with the known monoclinic and orthorhombic polymorphs. researchgate.net The study of potassium this compound tetrahydrate, also known as Rochelle salt, using SCXRD has confirmed its orthorhombic crystal system. researchgate.net

The table below summarizes the crystallographic data for different this compound systems.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Sodium hydrogen L(+)-tartrate monohydrateOrthorhombicP2₁2₁2₁7.2430(10)8.6780(10)10.6010(10)9090904
Monobasic this compound monohydrate (triclinic polymorph)TriclinicN/AN/AN/AN/AN/AN/AN/AN/A
Monobasic this compound monohydrate (monoclinic polymorph)MonoclinicP/с8.9723(2)7.1457(1)12.0186(2)90119.571(1)90N/A
Monobasic this compound monohydrate (orthorhombic polymorph)OrthorhombicP7.2425(6)8.676(1)10.592(1)909090N/A
Potassium this compound tetrahydrateOrthorhombicPnma10.5118.95.059090904

N/A: Data not available in the provided search results.

The arrangement of atoms in this compound crystals reveals complex coordination networks. In a triclinic polymorph of monobasic this compound monohydrate, the sodium ion's coordination polyhedron is a distorted pentagonal bipyramid. researchgate.net This is in contrast to the monoclinic modification where the sodium ion has a distorted bi-face capped trigonal prismatic eight-coordination. researchgate.netresearchgate.net In the anhydrous sodium hydrogen (+)-tartrate, the sodium center has a distorted octahedral coordination, linking to six different tartrate residues. researchgate.net

For sodium rubidium (+)-tartrate tetrahydrate, which is isomorphous with Rochelle salt, the sodium ion (Na1) exhibits a distorted octahedral geometry. uu.nl The crystal structure is characterized by alternating layers of metal coordination polyhedra and hydrogen-bonded tartrate-water networks. uu.nl In the case of Rochelle salt itself, the tartrate molecules are bonded to both sodium and potassium atoms directly and through water molecules. royalsocietypublishing.org

The structure of monobasic this compound monohydrate consists of a network polymer where all tartrate oxygen atoms, except for the protonated carboxyl oxygen, are involved in bonding to four separate sodium centers. researchgate.netresearchgate.net The water molecule completes a distorted bi-face capped trigonal prismatic eight-coordination around the sodium ion. researchgate.net

Interatomic distances and hydrogen bonding play a critical role in stabilizing the crystal structure. In the triclinic polymorph of monobasic this compound monohydrate, the Na-O distances within the coordination polyhedron range from 2.3804(9) Å to 2.6162(10) Å. researchgate.net For the anhydrous sodium hydrogen (+)-tartrate, the Na-O bond lengths are in the range of 2.319(1) Å to 2.460(1) Å. researchgate.net In Rochelle salt, the C-C distances are approximately 1.52-1.58 Å, and C-O distances vary from 1.15 Å to 1.36 Å. royalsocietypublishing.org

Hydrogen bonding is extensive in these hydrated structures. In sodium rubidium (+)-tartrate tetrahydrate, a complex two-dimensional network of hydrogen bonds exists between the tartrate ions and water molecules, with one water molecule acting as a linker between these layers. uu.nl Similarly, in monobasic this compound monohydrate, the water molecule is involved in several hydrogen-bonding interactions. researchgate.net In Rochelle salt, infinite helical chains of O-H···O hydrogen bonds are formed between water molecules and the oxygen atoms of the tartrate anions. researchgate.net

Monobasic this compound monohydrate (NaHC₄H₄O₆·H₂O) exhibits polymorphism, meaning it can exist in different crystal structures. At least three polymorphs have been identified: triclinic, monoclinic, and orthorhombic. researchgate.netresearchgate.net The triclinic modification was grown in a metasilicate (B1246114) gel and its structure was solved by X-ray diffraction. researchgate.netresearchgate.netosti.gov The monoclinic form has the space group P/с, while the orthorhombic form has the space group P. researchgate.net These structural variations arise from different packing arrangements of the molecules and coordination environments of the sodium ion. researchgate.net The existence of these polymorphs highlights the influence of crystallization conditions on the final solid-state structure.

Analysis of Interatomic Distances and Hydrogen Bonding Interactions

High-Resolution X-ray Diffraction (HRXRD) and Powder X-ray Diffraction (PXRD) Analyses

While SCXRD provides detailed structural information from a single crystal, High-Resolution X-ray Diffraction (HRXRD) and Powder X-ray Diffraction (PXRD) are valuable for analyzing polycrystalline or powdered samples. anton-paar.com

PXRD is commonly used for phase identification and to confirm the crystalline nature of a material. malvernpanalytical.com For potassium this compound tetrahydrate, PXRD analysis confirmed the orthorhombic crystal system and high crystallinity, as indicated by well-defined Bragg peaks. researchgate.net Similarly, PXRD has been used to characterize strontium tartrate and zinc-doped strontium tartrate crystals, confirming their orthorhombic structure with the space group P2₁2₁2₁. researchgate.net

HRXRD is a technique used to study materials with very fine structural details, such as thin films and epitaxial layers, providing information on strain and defects. anton-paar.commalvernpanalytical.com In the context of this compound systems, HRXRD has been used to analyze the structural perfection of grown single crystals of potassium this compound tetrahydrate. researchgate.net

Advanced Crystallographic Applications

The well-defined crystal structures of this compound and its derivatives make them useful in advanced crystallographic applications. For instance, due to their known chirality, tartrate crystals played a historic role in the development of stereochemistry. They are also used in protein crystallization as precipitating agents. nih.gov The precise and reproducible hydration of this compound dihydrate makes it a standard for Karl Fischer titration, a method to determine water content. Furthermore, the piezoelectric properties of Rochelle salt, which are directly linked to its crystal structure, have led to its use in transducers. vedantu.com The study of this compound under high pressure using X-ray diffraction has provided insights into the thermodynamic stability of its different polymorphic forms. nih.gov

Determination of Absolute Configuration using Anomalous Dispersion Effects

The groundbreaking work on determining the absolute configuration of a chiral molecule was first accomplished in 1951 by Johannes Martin Bijvoet and his colleagues using sodium rubidium tartrate. wikipedia.orgwikipedia.org This seminal experiment utilized the phenomenon of anomalous dispersion (now often referred to as resonant scattering). uu.nlu-tokyo.ac.jp By selecting an X-ray wavelength close to the absorption edge of the rubidium atoms in the crystal, the intensities of certain pairs of reflections, known as Bijvoet pairs, become unequal, breaking Friedel's law. uu.nl

The team used a zirconium X-ray source, which emits radiation near the K-absorption edge of rubidium. wikipedia.orgcsic.es They carefully measured the intensity differences of 15 of these Bijvoet pairs and compared them to the calculated differences for the two possible mirror-image structures. uu.nl This comparison unequivocally confirmed that the long-standing, arbitrary assignment of the D-configuration to (+)-tartaric acid by Emil Fischer was, in fact, correct. wikipedia.orgu-tokyo.ac.jp This experiment was a landmark achievement, transforming stereochemistry from a relative to an absolute science and paving the way for determining the absolute structures of countless other molecules. uu.nlu-tokyo.ac.jp

The principles established by Bijvoet are still fundamental in modern crystallography for determining the absolute configuration of chiral compounds. wikipedia.orgnih.gov The reliability of this method is enhanced by the presence of atoms heavier than oxygen, which produce a stronger anomalous scattering signal. wikipedia.org Today, the Flack parameter and Hooft parameter are commonly used in crystallographic refinement to provide a quantitative measure of the correctness of the determined absolute structure. uu.nlcsic.es A re-determination of the sodium rubidium (+)-tartrate tetrahydrate structure using modern equipment confirmed Bijvoet's original findings with high precision. uu.nl

High-Pressure Crystallographic Studies on this compound Compounds

The application of high pressure provides a powerful tool to investigate the structural stability and phase behavior of crystalline materials. Studies on this compound and its derivatives under high pressure have revealed significant insights into their compressibility and structural transformations.

One such study focused on the compound Na₅[Mn(L-tart)₂]·12H₂O, a hydrated sodium salt complex containing the tartrate ligand. researchgate.netrsc.orgrsc.org This compound was subjected to pressures ranging from 0.34 to 3.49 GPa. rsc.orgrsc.org The investigation determined the bulk modulus (K₀) of the compound to be 23.9(6) GPa, which indicates it is relatively incompressible. rsc.orgrsc.org For comparison, the bulk modulus of diamond is about 440 GPa. rsc.org The primary structural changes observed under pressure were the compression of the coordination spheres around the sodium (Na⁺) ions. rsc.orgrsc.org For instance, the Na-O bond lengths around one of the sodium ions ranged from 2.332(3) to 2.677(10) Å, and these distances contracted with increasing pressure. rsc.org In contrast, the coordination environment around the manganese (Mn) ion showed much less change, helping the molecule to retain its magnetic anisotropy under pressure. researchgate.netrsc.org

Another study investigated the effect of pressure on this compound monohydrate (NaTa·H₂O), a compound known to defy Wallach's rule, which states that racemic crystals are typically denser than their chiral counterparts. acs.orgnih.gov In this case, both racemic polymorphs (α-dl-NaTa·H₂O and β-dl-NaTa·H₂O) are less dense than the enantiomerically pure form. acs.orgnih.gov It was hypothesized that high pressure might favor the crystallization of the denser enantiomer from a racemic solution. acs.orgnih.gov However, experiments showed that NaTa·H₂O continued to crystallize as a racemate even at high pressures (up to 1.41 GPa for the α form and 1.10 GPa for the β form). acs.org The density of the racemic crystals increased significantly under pressure, exceeding the ambient-pressure density of the pure enantiomer, yet the racemic form remained more stable. acs.org This unexpected result was explained by analyzing the pressure dependence of the Gibbs free energy of the different crystalline forms. acs.orgnih.gov

Table 1: High-Pressure Crystallographic Data for this compound Compounds

Compound Pressure Range (GPa) Key Findings Reference
Na₅[Mn(L-tart)₂]·12H₂O 0.34 - 3.49 Bulk modulus (K₀) = 23.9(6) GPa; Compression observed around Na⁺ ions; Mn coordination sphere relatively rigid. rsc.orgrsc.org
α-dl-NaTa·H₂O up to 1.41 Remained the stable form despite being less dense at ambient pressure; density increased significantly under pressure. acs.org
β-dl-NaTa·H₂O up to 1.10 Remained the stable form; density increased significantly under pressure. acs.org

Protein Crystallization Facilitated by Potassium this compound Tetrahydrate

Potassium this compound tetrahydrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is widely used as a precipitant in protein crystallography. chemicalbook.comatamankimya.comatamanchemicals.com Protein crystallization is a critical step for determining the three-dimensional structure of proteins via X-ray diffraction, which in turn provides insights into their function. chemicalbook.com

Rochelle salt is effective because it can induce the formation of well-ordered protein crystals by providing the appropriate ionic strength and pH conditions. chemicalbook.com It is a common component in crystallization screens and is used to crystallize a variety of proteins. atamankimya.combyjus.com For example, it has been used in the crystallization of proteins like lysozyme (B549824) and thaumatin (B217287). In one study, tetragonal lysozyme crystals and bipyramidal thaumatin crystals were successfully grown using potassium this compound tetrahydrate as the precipitant. The salt's ability to form complex structures and interact with protein molecules helps to stabilize the crystal lattice and promote crystal growth. chemicalbook.com

The piezoelectric property of Rochelle salt is another notable characteristic, though its direct role in the mechanism of protein crystallization is less clear. chemicalbook.comarchive.orgatamanchemicals.com However, its effectiveness as a precipitant is well-established, making it a valuable tool for structural biologists seeking to obtain high-quality protein crystals suitable for structural analysis. chemicalbook.comchemicalstore.com It has also been used in the crystallization and preliminary X-ray analysis of enzymes such as strictosidine (B192452) synthase. mpbio.com

Iv. Spectroscopic Characterization and Vibrational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and understanding their vibrational modes.

The FT-IR spectrum of sodium tartrate reveals the presence of several key functional groups. scialert.net The broad absorption band observed in the range of 3100-3600 cm⁻¹ is characteristic of the O-H stretching vibrations, indicating the presence of water of crystallization. researchgate.net The stretching vibrations of the carboxyl group (C=O) are typically observed in the region of 1870-1650 cm⁻¹. scialert.net In sodium hydrogen tartrate, these have been identified at 1873 and 1721 cm⁻¹ in the infrared spectrum. scialert.net The asymmetric stretching of the COO⁻ group is assigned to bands appearing around 1628 cm⁻¹ in the IR spectrum. scialert.net

The C-O stretching vibrations are found in the 1320-1210 cm⁻¹ region, with specific peaks for sodium hydrogen tartrate observed at 1261 and 1134 cm⁻¹ in the infrared spectrum. scialert.net The -OCH group stretching mode is identified around 1070 cm⁻¹ in the FT-IR spectrum. scialert.net Furthermore, C-C stretching vibrations are expected and observed in the 830-900 cm⁻¹ range. scialert.net The presence of these functional groups, including COO⁻, C=O, C-O, C-H, -OCH, -OH, and H₂O, has been confirmed through detailed spectral analysis. scialert.net

Detailed vibrational band assignments for this compound and its derivatives have been made based on FT-IR and FT-Raman data. These assignments are crucial for a complete understanding of the molecule's vibrational dynamics.

Wavenumber (cm⁻¹) Assignment Functional Group
3100-3600O-H stretchingH₂O
1873, 1721C=O stretchingC=O
1628Asymmetric ν(COO⁻)COO⁻
1320-1210C-O stretchingC-O
1070-OCH stretching-OCH
830-900C-C stretchingC-C

This table is based on data for sodium hydrogen tartrate monohydrate and may vary slightly for disodium (B8443419) tartrate. scialert.net

Identification of Functional Groups (e.g., COO-, C=O, C-O, C-H, -OCH, -OH, H2O)

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR analysis. For sodium hydrogen tartrate, the asymmetric stretching of the COO⁻ group (νas(COO⁻)) is observed at 1698 cm⁻¹ in the Raman spectrum. scialert.net The C-O stretching vibrations appear at 1258 and 1142 cm⁻¹, and the -OCH stretching mode is found at 1066 cm⁻¹. scialert.net C-C stretching vibrations are attributed to peaks at 887 and 838 cm⁻¹ in the Raman spectrum. scialert.net The study of Raman spectra has also been instrumental in confirming the crystal symmetry of tartrates, with this compound satisfying the selection rules for the orthorhombic system. researchgate.netias.ac.in

UV-Vis-NIR Absorption Spectroscopy

UV-Vis-NIR spectroscopy is employed to determine the optical properties of this compound, such as its transparency range and optical band gap.

Studies on single crystals of tartrate compounds have shown that they possess a wide transparency range in the visible and near-infrared regions. For instance, sodium hydrogen tartrate monohydrate crystals exhibit high transparency above 300 nm, which extends through the visible and into the infrared region. scialert.net Similarly, copper this compound crystals show good transmittance of about 80% in the visible region, with a lower absorption edge at 334 nm. scispace.com This broad transparency is a critical property for materials intended for use in nonlinear optical applications. scialert.net

The optical band gap (Eg) is a fundamental property of materials that dictates their electronic and optical behavior. For sodium hydrogen tartrate monohydrate, the optical band gap has been determined to be 5.5 eV. scialert.netresearchgate.net This high band gap value is characteristic of dielectric materials. scialert.netresearchgate.net In another study involving copper this compound, the energy gap was calculated to be 3.71 eV. scispace.com The determination of the optical band gap is crucial for assessing the potential of this compound and its derivatives in optoelectronic devices.

V. Electrochemical Investigations and Sensing Applications

Electrochemical Sensor Development

The modification of electrodes is a critical aspect of constructing effective electrochemical sensors. rsc.org Porous carbon materials, valued for their high surface area, excellent electrical conductivity, and stability, are frequently used for this purpose. rsc.org

A notable application involves the synthesis of three-dimensional porous carbon materials through the one-step pyrolysis of organic salts, including sodium tartrate. rsc.orgrsc.org This process yields porous carbon derived from this compound (PCST), which has demonstrated significant potential in the electrochemical detection of nitrite (B80452). rsc.orgx-mol.net Nitrite is a common food preservative, but its conversion to carcinogenic nitrosamines in the digestive system necessitates rapid and efficient detection methods. rsc.org

Researchers have synthesized porous carbon materials from this compound, sodium malate, and sodium succinate (B1194679) to compare their efficacy in nitrite detection. rsc.orgx-mol.net Among these, PCST exhibited the highest electrocatalytic ability for the oxidation of nitrite. rsc.orgnih.gov The superior performance of PCST is attributed to the number of hydroxyl groups in the parent organic salt, which influences the resulting porous carbon structure. rsc.org The sensor is fabricated by depositing a suspension of the PCST material onto a glassy carbon electrode. rsc.org

The PCST-based sensor has shown remarkable performance in nitrite detection. rsc.org It offers a wide linear detection range and a low detection limit, making it a sensitive and effective tool for quantitative analysis. rsc.orgnih.gov

Table 1: Performance of PCST-Based Nitrite Sensor

Parameter Value Reference
Linear Range 0.1–100 µM rsc.orgx-mol.netnih.gov

The practical applicability of this sensor has been validated by successfully detecting nitrite in meat samples, with results comparable to those obtained through high-performance liquid chromatography (HPLC). rsc.orgx-mol.net This suggests that PCST-based electrochemical sensors are a promising alternative for food safety analysis. rsc.org

The development of electrochemical sensors often involves the use of modified electrodes to enhance sensitivity and selectivity. academie-sciences.fr For instance, a sodium dodecyl sulfate (B86663) (SDS) modified carbon paste electrode has been developed for the detection of Tartrazine (B75150), an azo dye. researchgate.net This modified electrode significantly improved the electrocatalytic activity towards Tartrazine oxidation compared to a conventional carbon paste electrode. researchgate.net

In another study, a novel sensor for the simultaneous determination of dopamine, ascorbic acid, and uric acid was fabricated using a multiwall carbon nanotubes paste electrode modified with SDS. academie-sciences.fr The synergistic effects of these materials enhance the electrocatalytic activity, allowing for the sensitive detection of multiple analytes. academie-sciences.fr

Electrocatalytic Activity and Sensing Performance (e.g., sensitivity, linear range, detection limit)

Electrochemical Impedance Spectroscopy (EIS) Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the properties of electrode/electrolyte interfaces and to characterize the protective films formed by corrosion inhibitors. sapub.orgscielo.br In the context of this compound, EIS has been employed to investigate the corrosion inhibition of metals.

For instance, studies on Cu-Sn alloy coatings produced from a this compound bath used EIS to evaluate the corrosion resistance of the coatings. scielo.br The EIS data, often simulated using equivalent electrical circuits, provide parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). scielo.brjacsdirectory.com An increase in the Rct value generally indicates enhanced corrosion protection. scielo.br In one study, the Rct values for Co-rich Cu-Co alloy coatings produced in a this compound bath increased significantly after 24 hours of immersion in a corrosive medium, indicating the formation of a more protective film. scielo.br

EIS has also been used to study the synergistic effect of tartrate in ternary inhibitor formulations for carbon steel. sapub.org The results showed that a protective film, likely a complex involving tartrate, forms on the metal surface. sapub.org Similarly, EIS studies on mild steel in the presence of poly(acrylic acid) and potassium this compound confirmed the formation of a highly protective surface film. jacsdirectory.comresearchgate.net

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Applications

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are widely used electroanalytical techniques to investigate the redox behavior of species and for quantitative analysis. nih.govekb.eg

In the development of a PCST-based nitrite sensor, CV was used to monitor the modification process of the electrode. researchgate.net For the detection of Tartrazine, both CV and DPV were employed to investigate its electrochemical oxidation at an SDS-modified carbon paste electrode. researchgate.net DPV, known for its higher sensitivity compared to CV due to the reduction of charging current, is often preferred for determining parameters like the limit of detection. nih.gov

A sensor for the food additive alloxan (B1665706) utilized both CV and DPV to study its electrocatalytic oxidation. acs.org The DPV method yielded a lower detection limit compared to the CV method for alloxan determination. acs.org Similarly, a voltammetric method for the drug Palonosetron Hydrochloride used anodic DPV for quantification, highlighting the technique's sensitivity. ekb.eg The simultaneous detection of carmoisine (B33404) and tartrazine has also been achieved using DPV with a modified screen-printed electrode.

Corrosion Inhibition Studies Involving this compound

This compound and its salts have been investigated as effective, environmentally friendly corrosion inhibitors for various metals and alloys.

Studies have shown that tartrate ions can inhibit the localized corrosion of steel in alkaline solutions, which is relevant to the protection of steel reinforcements in concrete. The effectiveness of tartrate as a pitting inhibitor was found to be dependent on the pH of the solution, with better performance at a higher pH.

Tartrate has also been shown to act as an excellent synergist in ternary inhibitor formulations for carbon steel in aqueous environments. sapub.org In combination with N,N-Bis(phosphonomethyl) glycine (B1666218) (BPMG) and zinc ions, tartrate significantly increased the inhibition efficiency. sapub.org Potentiodynamic polarization studies indicated that this ternary system acts as a mixed inhibitor, retarding both anodic and cathodic corrosion reactions. sapub.org

In another study, a combination of poly(acrylic acid), nickel ions, and potassium this compound was found to provide 93% inhibition efficiency for mild steel in a low-chloride environment. Similarly, a synergistic mixture of poly(acrylic acid), Zn²⁺ ions, and potassium this compound has been shown to form a protective film on mild steel. researchgate.net

Furthermore, this compound has been used as a complexing agent in the electrodeposition of corrosion-resistant coatings, such as Cu-Sn alloys, from environmentally non-aggressive baths. scielo.brfigshare.com The tartrate forms stable complexes with metal ions, facilitating the deposition of uniform and protective alloy films. scielo.br

Vi. Coordination Chemistry of Sodium Tartrate

Complexation with Metal Ions

Sodium tartrate readily forms complexes with numerous metal ions, a property that has been extensively studied and utilized in various chemical applications. mdpi.comresearchgate.net The tartrate anion can act as a bidentate or even a tetradentate ligand, coordinating with metal ions through its carboxylate and hydroxyl oxygen atoms. rsc.orgnih.govcdnsciencepub.com This chelating ability allows for the formation of stable, often colored, complex ions in solution. bu.edu The nature of these complexes can vary significantly depending on the metal ion, the pH of the solution, and the stoichiometry of the reactants. chem-soc.si

The stability of metal-tartrate complexes is quantified by their stability constants, which provide a measure of the strength of the interaction between the metal ion and the tartrate ligand. These constants are crucial for understanding and predicting the behavior of these complexes in solution. Potentiometric titration using a glass electrode is a common method for determining the stability constants of tartrate complexes. rsc.orgsioc-journal.cn To avoid interference from complexation with alkali metal ions like sodium or potassium, these determinations are often carried out using a tetramethylammonium (B1211777) chloride medium. rsc.orgsioc-journal.cn

Studies have determined the stability constants for a variety of metal ions, including thallium(I), lanthanum, and several divalent metal ions. sioc-journal.cn For instance, research on the complexation of terbium and europium with tartrate isomers identified the formation of 1:1 and 1:2 metal-to-ligand complexes and estimated their stability constants. cdnsciencepub.com Similarly, the stability constants for sodium and potassium tartrate and hydrogen tartrate complexes have been obtained from pH measurements. rsc.org The formation of complexes such as MTar⁻, MCit²⁻, and M₂Cit⁻ (where M is Na⁺ or K⁺) has been established, and their thermodynamic stability constants have been determined at different ionic strengths and temperatures. researchgate.net

The table below presents a selection of stability constants for various metal-tartrate complexes.

Metal IonComplex SpeciesStability Constant (log K)ConditionsReference
Cu²⁺Cu(Ttr)-I = 0.1 M, NaNO₃, 25°C scirp.org
Na⁺NaTar⁻-- researchgate.net
K⁺KTar⁻-- researchgate.net
VariousM(tartrate)-Tetramethyl-ammonium chloride medium sioc-journal.cn
VariousM(acid tartrate)-Tetramethyl-ammonium chloride medium sioc-journal.cn

Sodium L-tartrate is a key reagent in the preparation of solid-state compounds with bivalent metal ions (M), where L represents the tartrate ligand. atamanchemicals.com These M-L compounds have been synthesized with a range of metals including manganese (Mn), iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). atamanchemicals.comresearchgate.net The synthesis of these compounds can be achieved through methods like co-precipitation. nih.govconnectjournals.com

Characterization using techniques such as thermogravimetry (TG), differential thermal analysis (DTA), and X-ray powder diffractometry reveals details about the composition and structure of these compounds. researchgate.net For example, TG-DTA studies have shown that manganese, cobalt, and nickel tartrate compounds are hydrated, while those of iron, copper, and zinc are anhydrous. researchgate.net The thermal decomposition of these complexes can also be studied, often leading to the formation of metal oxide nanoparticles. atamanchemicals.com

The table below summarizes the bivalent metal ions known to form solid-state tartrate compounds.

Bivalent Metal Ion (M)Compound TypeHydration StateReference
MnM-LHydrated researchgate.net
FeM-LAnhydrous researchgate.net
CoM-LHydrated researchgate.net
NiM-LHydrated researchgate.net
CuM-LAnhydrous researchgate.net
ZnM-LAnhydrous researchgate.net

This compound is instrumental in preparing various metal tartrate complexes, with copper(II) and cobalt(II) complexes being prominent examples. atamanchemicals.com

Copper(II) Tartrate Complexes: These complexes are readily formed by reacting a copper(II) salt, such as copper(II) sulfate (B86663), with this compound or potassium this compound (Rochelle salt). bu.eduimsa.edu The resulting complex, often a vibrant blue, is soluble and is famously used in Fehling's solution to test for reducing sugars. sciencemadness.org In an alkaline medium, the tartrate ligand effectively chelates the copper(II) ions, preventing the precipitation of copper(II) hydroxide (B78521). mdpi.comsciencemadness.org A saturated solution of copper(II) tartrate can be prepared by mixing solutions of copper(II) sulfate and this compound, leading to the precipitation of the complex. imsa.edujuniata.edu The formation of the [Cu(OH)₂C₄H₄O₆]²⁻ complex anion has been identified in alkaline solutions. mdpi.com

Cobalt(II) Tartrate Complexes: The synthesis of cobalt(II) tartrate complexes can be achieved by reacting cobalt(II) salts with a tartrate solution. For instance, reacting cobalt(II) nitrate (B79036) with diammonium tartrate in an aqueous solution can yield crystalline cobalt(II)-tartrate hydrate (B1144303) coordination polymers. semanticscholar.org Another method involves adding cobalt(II) chloride to a hot mixture of potassium this compound and hydrogen peroxide. flinnsci.com This reaction is notable for the formation of a transient green activated complex, believed to be a cobalt(III)-tartrate species, which catalyzes the oxidation of the tartrate. flinnsci.comsydney.edu.au The initial pink color of the cobalt(II) complex returns as the reaction subsides. flinnsci.com The structure of cobalt(II) tartrate complexes can vary from discrete molecules to coordination polymers depending on the synthesis method. semanticscholar.orgresearchgate.net

The following table outlines the reactants and resulting complexes for copper(II) and cobalt(II).

Metal IonReactantsResulting Complex/ProductReference
Copper(II)Copper(II) sulfate, this compoundCopper(II) tartrate precipitate imsa.edujuniata.edu
Copper(II)Copper(II) salt, Sodium/Potassium tartrate, NaOH[Cu(OH)₂C₄H₄O₆]²⁻ complex mdpi.com
Cobalt(II)Cobalt(II) nitrate, Diammonium tartrate2D Cobalt(II)-tartrate hydrate polymer semanticscholar.org
Cobalt(II)Cobalt(II) chloride, Potassium this compound, H₂O₂Green activated cobalt-tartrate complex flinnsci.comsydney.edu.au

Iron (III) this compound (FeTNa) complexes exhibit strong interactions with materials like cellulose (B213188). lenzing.cn These complexes are typically formed from iron(III) salts, tartaric acid, and sodium hydroxide. lenzing.cn A stable mixture is achieved with a molar ratio of iron(III):tartaric acid:NaOH of 1:3:6. lenzing.cn By adjusting the proportions of tartaric acid and NaOH, the interaction with cellulose can be varied from swelling to complete dissolution. lenzing.cn This property has led to the use of FeTNa in applications such as the viscometric evaluation of cellulose's degree of polymerization and the manufacturing of membranes and fibers. lenzing.cn

When used to pretreat cellulosic fabrics, FeTNa leaves behind iron residues that act as a mordant, improving the uptake and fastness of natural dyes like alizarin (B75676) and tannic acid. lenzing.cn The active species in some applications is proposed to be a binuclear iron(III) complex with two bridging meso-tartrate (B1217512) ligands. researchgate.net In solution, water molecules can coordinate to the iron atoms, creating an octahedral symmetry. researchgate.net It is believed that the removal of this water molecule exposes a charged site that matches the charge distribution on the surface of materials like sodium chloride crystals, explaining its anticaking activity. researchgate.net Studies on the complexation of iron(III) with tartrate have shown that a complex of the form Fe(Tar)₃ can form in a pH range of 3 to 6. chem-soc.si

Preparation of Metal Tartrate Complexes (e.g., Copper(II) and Cobalt(II) Tartrate Complexes)

Role of Tartrate as a Ligand in Metal Complexes

The tartrate anion is a highly effective ligand due to its multiple coordination sites, which include two carboxylate groups and two hydroxyl groups. rsc.orgdergipark.org.tr This structure allows it to act as a chelating agent, forming stable ring structures with metal ions. rsc.org It can coordinate in a bidentate manner, typically through the two carboxylate oxygen atoms or one carboxylate and one adjacent hydroxyl oxygen. nih.govdergipark.org.tr In some cases, it can act as a bridging ligand, connecting multiple metal centers to form dinuclear complexes or extended polymeric structures. rsc.orgsemanticscholar.org The flexibility of the tartrate ligand and its ability to participate in hydrogen bonding contribute to the stability and diversity of the resulting metal-organic frameworks. rsc.org The specific coordination mode often depends on the metal ion, pH, and reaction conditions. rsc.orgdergipark.org.tr For example, in chromium(III) complexes, tartrate acts as a bridging ligand to form dinuclear anions. rsc.org

The presence of this compound as an additive can significantly influence the precipitation process and the resulting morphology of crystalline materials. A key example is its effect on the precipitation of magnesium carbonate (MgCO₃). researchgate.net

When magnesium carbonate is precipitated from the reaction of magnesium chloride (MgCl₂) and sodium carbonate (Na₂CO₃), the addition of this compound has several notable effects. researchgate.netscientific.net It acts as an inhibitor to the precipitation process, with the weight of the product decreasing as the concentration of this compound increases. researchgate.netresearchgate.net

Furthermore, this compound has a profound impact on the morphology of the magnesium carbonate crystals. researchgate.net Factors such as the concentration of this compound, the reaction temperature, and the stirring speed all play a role in shaping the final product. researchgate.netresearchgate.net The resulting precipitates, identified as nesquehonite (MgCO₃·3H₂O) at temperatures of 25°C and 50°C, show varied morphologies depending on these conditions. researchgate.net This demonstrates that using additives like this compound is an effective method for controlling and adjusting the morphology of precipitated materials. researchgate.net

Coordination Environment of Sodium and Other Metal Ions in Tartrate Complexes

The tartrate anion is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. Its structure, featuring two carboxylate groups and two hydroxyl groups, provides multiple donor sites (O-donors) for coordination. mdpi.comresearchgate.net This allows tartrate to act as a chelating or bridging ligand, leading to the formation of mononuclear, dinuclear, and polymeric structures of varying dimensionality. mdpi.comsemanticscholar.org The coordination mode is influenced by factors such as the pH of the solution, the nature of the metal ion, and the stoichiometry of the reaction. semanticscholar.orgrsc.org

Coordination of Sodium Ions

The sodium ion, as an alkali metal, readily forms coordination complexes with tartrate ligands. The coordination environment of sodium in these complexes often involves oxygen atoms from both the carboxylate and hydroxyl groups of the tartrate anion, as well as from water molecules.

In monobasic this compound monohydrate (NaHC₄H₄O₆·H₂O), X-ray diffraction studies have revealed a coordination polyhedron around the sodium ion. researchgate.net The interatomic distances between the sodium ion and the coordinating oxygen atoms in one polymorphic modification fall within the range of 2.3804(9) to 2.6162(10) Å. researchgate.net

A well-studied example is potassium this compound tetrahydrate (NaKC₄H₄O₆·4H₂O), commonly known as Rochelle salt. researchgate.netroyalsocietypublishing.org In its crystal structure, the sodium and potassium atoms are bonded to the tartrate molecules both directly and through the medium of water molecules. royalsocietypublishing.org The structure consists of infinite helical chains of hydrogen bonds between water molecules and the oxygen atoms of the tartrate anions. researchgate.net The sodium atoms occupy general positions within the crystal lattice. royalsocietypublishing.org The coordination sphere around alkali metal ions in tartrate salts is often complex and heavily hydrated.

Table 1: Coordination Details of Sodium in Selected Tartrate Complexes

Compound FormulaCoordination Environment HighlightsNa-O Bond Distances (Å)Reference
NaHC₄H₄O₆·H₂OThe sodium ion is situated in a coordination polyhedron.2.3804 - 2.6162 researchgate.net
NaKC₄H₄O₆·4H₂O (Rochelle Salt)Sodium atoms are bonded to tartrate molecules directly and via water molecules, forming a complex hydrated structure.Not specified researchgate.netroyalsocietypublishing.org
Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂OThe sodium ion acts as a counter-ion in this dinuclear chromium(III) complex, surrounded by water molecules and interacting with the complex anion.Not specified rsc.org
Na(NH₄)[C₄H₄O₆]·4H₂O (Sodium Ammonium (B1175870) Tartrate)The structure has been investigated by X-ray crystallography, revealing the coordination of the sodium and ammonium ions with the tartrate and water molecules.Not specified wikipedia.org

Coordination of Other Metal Ions

The flexibility of the tartrate ligand allows it to form complexes with diverse coordination numbers and geometries with various other metal ions, including alkali, alkaline earth, transition, and rare-earth metals. nih.govresearchgate.net

Potassium (K⁺): In potassium hydrogen tartrate ([K(HC₄H₄O₆)]), the K⁺ ion is eight-coordinated. The hydrogen tartrate ligand functions as a bridging ligand in a μ₇-octadentate mode, connecting to seven different potassium ions to form a three-dimensional coordination polymer. arxiv.org

Copper (Cu²⁺): Copper(II) forms several types of tartrate complexes. In diaquabis(hydrogen tartrato)copper(II) dihydrate ([Cu(HC₄H₄O₆)₂(H₂O)₂]·2H₂O), the Cu²⁺ ion is six-coordinated in a discrete complex, where the hydrogen tartrate acts as a bidentate ligand. arxiv.org In other cases, tartrate can act as a bridging ligand to form one-dimensional polymers or be part of trinuclear mixed-valence complexes. mdpi.com The formation of a colored chelate complex between cupric ions and peptides in an alkaline environment containing sodium potassium tartrate is the basis for the biuret (B89757) reaction used in protein assays. thermofisher.com

Cobalt (Co²⁺): Cobalt(II) forms dinuclear coordination polymers with tartrate, such as {[Co₂(µ-C₄H₄O₆)(µ₄-C₄H₄O₆)(H₂O)₂]·3H₂O}n. In this structure, each cobalt center is in a distorted octahedral environment, surrounded by six oxygen atoms. semanticscholar.org These oxygen atoms originate from a water molecule, and the carboxylate and hydroxyl groups of two differently coordinated tartrate ions (one tetradentate and one hexadentate). semanticscholar.org The chelation by carboxylate and hydroxyl groups results in stable five-membered rings. semanticscholar.org

Chromium (Cr³⁺): Dinuclear chromium(III) complexes bridged by tartrate ligands have been synthesized. In Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, each Cr³⁺ ion has an octahedral coordination sphere. rsc.org The two chromium centers are bridged by two L-tartrate anions, which exhibit a bis(bidentate) coordination mode. The Cr-O bond lengths in this complex are in the range of 1.905–1.989 Å. rsc.org

Lanthanides (Ln³⁺): Lanthanide ions like Samarium (Sm), Europium (Eu), and Gadolinium (Gd) form three-dimensional frameworks with tartrate. mdpi.com In {[Ln₂(μ₄-tar)₂(μ-tar)(H₂O)₂]·3H₂O}n, the lanthanide ions are nine-coordinated. mdpi.com The coordination sphere consists of eight oxygen atoms from three tartrate ligands (six from carboxylate groups and two from hydroxyl groups) and one oxygen from a coordinated water molecule, represented as [Ln(Ocarb)₆(Ohid)₂(Ow)₁]. mdpi.com

Table 2: Coordination Environment of Various Metal Ions in Tartrate Complexes

Metal IonCompound FormulaCoordination NumberCoordination GeometryTartrate Coordination ModeKey Research FindingsReference
K⁺[K(HC₄H₄O₆)]8Not specifiedμ₇-octadentate, bridgingForms a 3D coordination polymer. arxiv.org
Cu²⁺[Cu(HC₄H₄O₆)₂(H₂O)₂]·2H₂O6Not specifiedBidentate (η²)Forms a discrete complex with two monodentate aqua ligands completing the coordination. arxiv.org
Co²⁺{[Co₂(µ-C₄H₄O₆)(µ₄-C₄H₄O₆)(H₂O)₂]·3H₂O}n6Distorted OctahedralBridging (tetradentate and hexadentate)Forms a 2D coordination polymer with dinuclear cobalt(II) units. The tartrate forms five-membered chelate rings. semanticscholar.org
Cr³⁺[Cr₂(bpy)₂(L-tart)₂H]⁻ anion6OctahedralBis(bidentate), bridgingForms a dinuclear complex with a boat configuration. Cr-O bond lengths are 1.905–1.989 Å. rsc.org
Ln³⁺{[Ln₂(μ₄-tar)₂(μ-tar)(H₂O)₂]·3H₂O}n (Ln = Sm, Eu, Gd)9Not specifiedBis(bidentate) and hexadentate (μ₄)Forms a 3D open framework. The coordination sphere is [Ln(Ocarb)₆(Ohid)₂(Ow)₁]. mdpi.com
Mn²⁺, Fe²⁺[M₂(L-tartH)₂(bpy)₂]·4H₂ONot specifiedNot specifiedBridgingPart of a series of bis(L-tartrato)-bridged dinuclear transition metal complexes. tandfonline.com
Ni²⁺, Co²⁺[M₂(L-tartH₂)₂(bpy)₂]·nH₂ONot specifiedNot specifiedBridgingThe protonation of the hydroxyls of the coordinated tartrate changes with the metal ionic radii. tandfonline.com

Vii. Theoretical and Computational Chemistry Studies

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model and simulate the interactions and movements of atoms and molecules. mdpi.com These methods have been particularly useful in studying the role of tartrates as corrosion inhibitors for metals. mdpi.comresearchgate.net Theoretical studies using MM and MD can elucidate the formation of passive inhibitor films and their interactions with corrosive ions like chloride, under both dry and hydrated conditions. mdpi.comresearchgate.net

MM and MD simulations have been employed to investigate tartrate-based inhibitor films designed to prevent chloride-induced corrosion in reinforced concrete. mdpi.com In these theoretical studies, a passive film of tartrate molecules is modeled on a metal oxide surface, such as lepidocrocite (γ-FeO(OH)), which serves as a representation of carbon steel. mdpi.com The simulations aim to understand the stability and barrier properties of this protective film. mdpi.com Researchers have found that tartrate-based films can be well-adhered to the solid surface. researchgate.net The effectiveness of these films is evaluated by simulating their exposure to corrosive agents like chloride ions. mdpi.com

The core of the inhibitory action lies in the interaction between the tartrate molecules and the metal surface. MD simulations show that tartrate coatings can efficiently prevent chloride adsorption and penetration. mdpi.com This protective mechanism is largely attributed to the carboxylate (COO⁻) groups in the tartrate molecule. mdpi.comresearchgate.net These groups generate electrostatic repulsion against negatively charged chloride ions, effectively keeping them away from the metal surface. mdpi.comresearchgate.net The simulations provide atomistic-level detail on how the inhibitor molecules orient themselves on the surface to maximize this protective effect. mdpi.com The strength of this interaction can be quantified by calculating the interaction and binding energies, where more negative values typically indicate stronger, more stable adsorption. researchgate.netajchem-a.com

The presence of water is a critical factor in real-world corrosion scenarios. MD simulations are used to explore the influence of hydration on the protective film's performance. mdpi.comresearchgate.net Studies comparing dry and hydrated tartrate films have shown that while the films are effective in both conditions, the presence of water can diminish their protective capabilities. mdpi.com In hydrated simulations, water molecules can interact with the inhibitor film, and in some cases, chloride ions may penetrate the protective layer, rendering it less effective compared to dry conditions. mdpi.com Despite this, even on hydrated coatings with complete surface coverage, tartrate-based inhibitors are considered good candidates for preventing chloride-induced corrosion. mdpi.com

Table 1: Summary of MD Simulation Findings for Tartrate-Based Inhibitor Films

Simulation AspectKey FindingsReference
Protective MechanismTartrate films prevent chloride adsorption via electrostatic repulsion from COO⁻ groups. mdpi.comresearchgate.net
Dry vs. Hydrated ConditionsDry films effectively keep chloride ions away from the metal surface. Hydrated films are less effective as water can facilitate chloride penetration. mdpi.com
Interaction ModelSimulations model tartrate films on a lepidocrocite (γ-FeO(OH)) surface to mimic carbon steel. mdpi.com
Inhibitor CandidacyConsidered a good potential organic corrosion inhibitor, especially when complete surface coverage is achieved. mdpi.com

Interactions between Metal Surfaces and Inhibitor Molecules

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict and verify the chemical and physical properties of molecules, including their role in catalysis. acs.orgresearchgate.netnih.gov

DFT calculations have been instrumental in verifying the electrocatalytic performance of materials synthesized using sodium tartrate as an assisting agent. acs.org In one study, this compound was used in the hydrothermal synthesis of NiFe₂O₄ nano-microrods supported on Ketjenblack carbon (NiFe₂O₄/KB), a material designed for the oxygen evolution reaction (OER). acs.orgnih.gov

The resulting NiFe₂O₄/KB catalyst demonstrated outstanding OER performance, including a low overpotential and a small Tafel slope. acs.orgresearchgate.net DFT calculations were performed to understand the origin of this high activity. The calculations confirmed that NiFe₂O₄ has superior alkaline OER electrocatalytic activity compared to the benchmark catalyst Iridium (IV) oxide (IrO₂). acs.orgnih.gov The theoretical analysis revealed that while both catalysts have a similar metallic ground state, NiFe₂O₄ provides a lower energy barrier for the rate-determining step (*OOH → O₂), which translates to faster OER kinetics. acs.orgnih.gov This computational verification provides a theoretical foundation for the experimentally observed high performance and highlights the role of the material's electronic structure in its catalytic function. acs.org

Table 2: Experimental and Theoretical OER Performance of NiFe₂O₄/KB Catalyst

ParameterValue/FindingMethodReference
Overpotential at 10 mA cm⁻²258 mV (vs RHE)Experimental acs.orgresearchgate.netnih.gov
Tafel Slope43.01 mV dec⁻¹Experimental acs.orgresearchgate.net
Catalytic Activity ComparisonSuperior to IrO₂DFT Calculation acs.orgnih.gov
Kinetic AdvantageLower energy barrier in the rate-determining OER step compared to IrO₂.DFT Calculation acs.orgnih.gov

Spectroscopic and Theoretical Correlations

Combining experimental spectroscopy with theoretical calculations is a powerful strategy for elucidating molecular structure, conformation, and bonding. DFT and other quantum chemical methods are used to calculate spectroscopic parameters, which are then compared with experimental data to provide detailed assignments and interpretations. acs.orgaip.org

For tartrates and their derivatives, DFT calculations have been used to interpret vibrational absorption (VA) and vibrational circular dichroism (VCD) spectra. acs.org Such studies on dialkyl tartrates revealed that the molecule's conformation is solvent-dependent. acs.org In a non-polar solvent like carbon tetrachloride, the dominant conformer features an intramolecular hydrogen bond, a finding that correlated well with DFT predictions. acs.org In a polar solvent like dimethyl sulfoxide, the tartrate molecules favor forming intermolecular hydrogen bonds with the solvent, requiring a different theoretical model (a tartrate-DMSO cluster) to achieve agreement between predicted and experimental spectra. acs.org

Furthermore, theoretical calculations have been correlated with X-ray absorption spectroscopy. aip.org Time-dependent density functional theory (TD-DFT) has been used to simulate the K K-edge X-ray absorption near-edge structure (XANES) spectra of potassium tartrate and other organic salts. aip.org These comparisons help identify the electronic transitions responsible for the unique features in the experimental spectra, providing detailed insights into the bonding environment of the metal ion with the organic ligand. aip.org The results indicate that the entire ligand structure influences the K K-edge XANES spectra, not just the immediate first-shell oxygen atoms bonded to the potassium ion. aip.org

Viii. Analytical Applications and Reference Standards

Use as a Certified Reference Material (CRM)

Certified Reference Materials (CRMs) are crucial for achieving accuracy and comparability of measurement results between different laboratories. Sodium tartrate dihydrate is widely used as a CRM, particularly for the determination of water content. honeywell.comsigmaaldrich.comscientificlabs.ie

This compound dihydrate is the primary volumetric standard for Karl Fischer titration, a benchmark method for measuring water content in a variety of samples. merckmillipore.commt.comcarlroth.commt.com Its crystal structure precisely incorporates two water molecules, resulting in a stoichiometric and stable water content of approximately 15.66%. merckmillipore.comcpachem.comhoneywell.comspectrumchemical.com This known and consistent water content allows for the accurate determination of the titer, or concentration, of the Karl Fischer reagent. byjus.compharmaguideline.com The process involves titrating a precisely weighed amount of this compound dihydrate with the Karl Fischer reagent to a defined endpoint. pharmaguideline.com The exact water content is typically verified against standards from national metrology institutes like the National Institute of Standards and Technology (NIST). honeywell.comfishersci.co.uk

The theoretical water content is calculated from the molecular weights of water and this compound dihydrate. aandd.jp However, the certified value provided on a certificate of analysis for a CRM is the result of rigorous testing and is used for the most accurate standardizations. merckmillipore.comtecinstrumental.com

Table 1: Properties of this compound Dihydrate as a Karl Fischer Standard

Property Value/Description Source(s)
Chemical Formula C₄H₄Na₂O₆ · 2H₂O wasteless.bio
Molecular Weight 230.08 g/mol wasteless.bio
Theoretical Water Content ~15.66% merckmillipore.combyjus.comcpachem.com
Appearance White crystalline powder wasteless.bio

| Key Feature | Stable and non-hygroscopic under normal conditions | merckmillipore.combyjus.com |

To ensure the reliability and international comparability of chemical measurements, it is essential that the values of certified reference materials are traceable to the International System of Units (SI), specifically the kilogram. tecinstrumental.comresearchgate.net this compound dihydrate CRMs are produced and certified under stringent quality management systems, such as ISO 17034 for the competence of reference material producers and ISO/IEC 17025 for the competence of testing and calibration laboratories. merckmillipore.comsigmaaldrich.com

This dual accreditation ensures the highest quality for the CRM. fishersci.co.uk The production process is closely monitored, and the certified value for water content is accompanied by a comprehensive certificate of analysis that details the uncertainty of the measurement. fishersci.atcpachem.com This traceability is often established by verifying the CRM against primary standards from national metrological institutions. fishersci.co.ukfishersci.at The use of these CRMs helps laboratories meet the requirements of regulatory authorities and obtain accreditation. fishersci.co.uk

A critical aspect of producing a reliable CRM is ensuring its homogeneity and stability over its shelf life. Manufacturers of this compound dihydrate CRMs conduct extensive studies to confirm that the material is uniform throughout the batch. fishersci.co.ukhoneywell.com Homogeneity studies are performed to ensure that any sample taken from a bottle is representative of the entire batch. honeywell.com

Stability studies are also crucial. honeywell.com These include accelerated stability tests under stressed conditions (e.g., elevated temperatures) and long-term studies at recommended storage temperatures to establish the shelf-life of the CRM. honeywell.com These tests confirm that the water content of the this compound dihydrate remains stable and within the specified uncertainty over time. cpachem.comhoneywell.com this compound dihydrate is known for its long shelf life due to its stability against humidity. researchgate.net

Table 2: Quality Standards for this compound CRMs

Standard Description Relevance to this compound CRM Source(s)
ISO 17034 General requirements for the competence of reference material producers. Ensures the proper production, characterization, and certification of the this compound CRM. merckmillipore.comfishersci.at
ISO/IEC 17025 General requirements for the competence of testing and calibration laboratories. Guarantees the accuracy and reliability of the laboratory performing the certification measurements. merckmillipore.comsigmaaldrich.com

| SI Traceability | The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. | Ensures the certified value of the water content is traceable to the SI unit for mass (kilogram). | fishersci.co.uktecinstrumental.com |

Traceability to SI Units and Quality Control Standards (e.g., ISO 17034, ISO/IEC 17025)

Analytical Reagent in Laboratory Settings

Beyond its role as a CRM for Karl Fischer titrations, this compound is used as a general-purpose analytical reagent. dutscher.comscharlab.comwasteless.bioitwreagents.com Its high purity and stability make it suitable for various laboratory applications. wasteless.bio It can be used as a buffering agent and as a complexing agent in different chemical analyses. wasteless.bio

Electrochemical Detection in Analytical Chemistry

Recent research has explored the use of this compound in the field of electrochemistry. Porous carbon materials derived from the pyrolysis of this compound have been used to construct electrochemical sensors. rsc.orgrsc.org These sensors have shown high electrocatalytic ability, for instance, in the detection of nitrite (B80452). rsc.org The porous carbon derived from this compound (PCST) has demonstrated a wide linear range and a low detection limit for nitrite, making it a promising material for electrochemical analysis. rsc.org Additionally, the interference of this compound has been considered in the electrochemical detection of other compounds, such as sodium urate, using copper oxide electrodes. ajol.info

Applications in Complexometric Titrations

In complexometric titrations, which are used to determine the concentration of metal ions, this compound serves as a masking agent. inflibnet.ac.in Masking agents are used to prevent interfering metal ions from reacting with the titrant, which is typically a chelating agent like EDTA. inflibnet.ac.inmetrohm.com By forming stable complexes with specific metal ions, this compound can effectively "mask" them, allowing for the selective titration of the analyte of interest. researchgate.netosti.gov For example, it is used to prevent the precipitation of lead hydroxide (B78521) in ammoniacal media during EDTA titrations. researchgate.net It can also be used as a masking agent for the determination of titanium(IV). researchgate.netosti.gov

Ix. Enantiomeric Recognition and Resolution

Historical Significance in Chirality and Stereochemistry

The story of sodium tartrate is intrinsically linked to the birth of stereochemistry. Long before its molecular structure was understood, tartaric acid and its salts were at the center of discoveries that would fundamentally change chemistry.

In the early 19th century, the French physicist Jean-Baptiste Biot observed that solutions of certain organic substances, including tartaric acid derived from wine production, could rotate the plane of polarized light. libretexts.orgpurdue.educhiralpedia.com This phenomenon, termed optical activity, hinted at an underlying asymmetry in the molecules themselves. purdue.educhiralpedia.com Biot noted that tartaric acid obtained from tartar was dextrorotatory, meaning it rotated light to the right. libretexts.orglibretexts.org Alongside this optically active form, an inactive version known as racemic acid was also known, which did not affect polarized light. libretexts.orgwikipedia.org

The crucial breakthrough came in 1848 through the meticulous work of the young French scientist Louis Pasteur. libretexts.orgwikipedia.orgnih.gov While studying the crystalline forms of salts of tartaric acid, Pasteur made a remarkable observation with sodium ammonium (B1175870) tartrate. libretexts.orgbritannica.com He noticed that upon crystallizing the racemic (optically inactive) form of sodium ammonium tartrate below 28°C, two distinct types of crystals were formed. libretexts.org These two crystal forms were mirror images of each other and could not be superimposed, a property he termed dissymmetry. libretexts.orgresearchgate.net

With the aid of tweezers and a magnifying glass, Pasteur painstakingly separated the "right-handed" and "left-handed" crystals into two piles. libretexts.orglibretexts.org When he dissolved each pile of crystals in water and measured their effect on polarized light, he found that one solution was dextrorotatory (rotating light to the right), just like the natural tartaric acid studied by Biot, while the other was levorotatory (rotating light to the left) by an equal magnitude. libretexts.orglibretexts.org Mixing equal amounts of the two solutions resulted in an optically inactive solution, identical to the original racemic acid. libretexts.orglibretexts.org

Pasteur correctly inferred that this macroscopic difference in crystal shape reflected a fundamental, invisible asymmetry at the molecular level. libretexts.orglibretexts.orgwikipedia.org He proposed that the molecules themselves existed in two non-superimposable, mirror-image forms, which he called enantiomers. sif.it This experiment was the first-ever resolution of a racemic mixture and laid the foundational principles of stereochemistry. libretexts.orglibretexts.org It demonstrated that a substance's chemical composition alone did not fully define its properties and introduced the concept of molecular chirality, a term later coined by Lord Kelvin. britannica.comsif.it

Modern Methods of Enantiomer Resolution

The foundational work of Pasteur established the principle of separating enantiomers, a process now known as chiral resolution. wikipedia.org While manual separation of crystals is rarely practical, the underlying concept of leveraging the distinct properties of enantiomers when they interact with another chiral entity remains central to modern resolution techniques. libretexts.org Crystallization-based methods, which have evolved significantly since Pasteur's time, are a cornerstone of chiral separation, especially in industrial applications. chiralpedia.comnih.gov

The most common crystallization method involves the use of a chiral resolving agent to convert a pair of enantiomers into a pair of diastereomers. wikipedia.org Enantiomers have identical physical properties (like solubility), making them difficult to separate directly. libretexts.org However, diastereomers have different physical properties, including solubility. nih.gov

The process typically involves the following steps:

A racemic mixture (containing equal amounts of two enantiomers) is reacted with a single, pure enantiomer of a chiral resolving agent. Tartaric acid and its derivatives are frequently used for this purpose with racemic bases. wikipedia.orgpw.edu.pl

This reaction forms a pair of diastereomeric salts. For example, reacting a racemic amine (R-amine and S-amine) with L-tartaric acid would produce two diastereomeric salts: (R-amine)-L-tartrate and (S-amine)-L-tartrate.

Due to their different physical properties, one of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution preferentially. rsc.org

The crystallized diastereomer is separated by filtration.

The chiral resolving agent is then removed, yielding the pure enantiomer. wikipedia.org

This method of forming diastereomeric salts is a robust and widely used technique for obtaining enantiomerically pure compounds on a large scale. chiralpedia.comnih.gov

Chiral Chromatography and Asymmetric Catalysis

Beyond classical resolution by crystallization, tartrate derivatives are integral to more advanced methods of enantiomer separation and synthesis, such as chiral chromatography and asymmetric catalysis.

Chiral Chromatography Chiral chromatography is a powerful analytical and preparative technique that separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). nih.govresearchgate.net The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. nih.gov

Tartaric acid and its derivatives are used in several ways in chiral chromatography:

As Chiral Stationary Phases: Tartrate derivatives can be chemically bonded to a solid support (like silica (B1680970) gel) to create a CSP. These CSPs can effectively separate the enantiomers of a wide range of compounds. researchgate.net

As Chiral Mobile Phase Additives: A chiral selector, such as a tartrate salt, can be added to the mobile phase (the solvent that moves through the column). The selector forms transient diastereomeric complexes with the enantiomers in the mobile phase, allowing for their separation on a standard, achiral column.

Chiral Ligand Exchange Chromatography (CLEC): In this technique, a metal ion (like copper) is complexed to a chiral ligand (such as a tartrate derivative) which is part of the stationary phase. Enantiomers are separated based on the differing stabilities of the diastereomeric ternary complexes they form with the metal-ligand complex. A chiral ionic liquid, 1-ethyl-3-methyl imidazole (B134444) L-tartrate ([EMIM][L-Tar]), has been shown to be an effective chiral ligand for the enantioseparation of amino acids via this method. chromatographyonline.com

High-performance liquid chromatography (HPLC) using polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, is a common method for chiral separation. researchgate.netasianpubs.org For instance, a method using a cellulose-based chiral column has been developed to separate the chiral isomers of formoterol (B127741) tartrate. google.com

Asymmetric Catalysis Asymmetric catalysis involves the use of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. This field is of immense importance, particularly in the pharmaceutical industry. sigmaaldrich.com Tartrate derivatives serve as highly effective chiral ligands in many metal-catalyzed asymmetric reactions. sigmaaldrich.comnih.gov

A landmark example is the Sharpless Asymmetric Epoxidation , developed by K. Barry Sharpless who shared the 2001 Nobel Prize in Chemistry for this work. sigmaaldrich.comuclm.es This reaction uses a titanium catalyst, specifically titanium(IV) isopropoxide, in combination with a chiral ligand, diethyl tartrate (DET), to epoxidize allylic alcohols with very high enantioselectivity. uclm.es

Using L-(+)-diethyl tartrate directs the oxidation to one face of the double bond.

Using D-(−)-diethyl tartrate directs the oxidation to the opposite face.

This predictability and high degree of stereocontrol made the Sharpless epoxidation a powerful tool for synthesizing complex chiral molecules. uclm.es The catalytic system involves a dimeric titanium-tartrate complex (Ti₂L₂) which is the most active and enantioselective species. chinesechemsoc.org Tartrate ligands have also been immobilized on supports, such as layered double hydroxides (LDHs), to create heterogeneous catalysts for reactions like asymmetric sulfoxidation, showing increased enantiomeric excess after intercalation. researchgate.net

Chiral Recognition Mechanisms

Chiral recognition is the ability of a chiral molecule (the selector) to interact differently with the two enantiomers of another chiral molecule (the analyte). This differential interaction is the basis for all enantiomer separation techniques. nih.gov

The primary mechanism for chiral recognition by tartaric acid and its derivatives in classical resolution is the formation of diastereomeric salts . rsc.org The interaction between the chiral resolving agent and the enantiomers leads to two diastereomers with distinct three-dimensional structures. These structural differences manifest in different crystal lattice energies and solvation energies, which in turn lead to different solubilities. rsc.org

The stability of these diastereomeric complexes is governed by a combination of intermolecular forces:

Ionic Interactions: The fundamental interaction in salt formation between an acidic resolving agent like tartaric acid and a basic analyte.

Hydrogen Bonding: The hydroxyl and carboxyl groups of tartrate are excellent hydrogen bond donors and acceptors, playing a crucial role in the formation and stability of the crystal lattice. nih.gov

Van der Waals Forces and Steric Hindrance: The spatial arrangement of the groups in the diastereomers can lead to more or less favorable steric interactions, influencing which diastereomer forms a more stable, less soluble crystal.

π-π Interactions: In derivatives like dibenzoyl-D-tartaric acid (DBTA), the benzoyl groups can engage in π-π stacking with aromatic rings in the analyte, further enhancing the stability and selectivity of the diastereomeric salt.

Molecular dynamics simulations and spectroscopic studies have been used to better understand these recognition mechanisms. For example, studies on the resolution of valine enantiomers with tartaric acid derivatives showed that the binding energy and solvation free energy work together to favor the separation. acs.org Similarly, research on the resolution of DL-leucine with (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) revealed that the diastereomeric salt formed with D-leucine was more stable and had lower solubility, enabling the separation. rsc.org

In chiral chromatography and catalysis, the recognition mechanism also relies on the formation of transient diastereomeric complexes. The selector (e.g., the CSP or the catalyst) creates a specific chiral environment. The two enantiomers fit into this environment differently, resulting in a difference in interaction energy. This energy difference dictates the separation factor in chromatography or the enantiomeric excess in an asymmetric reaction. chinesechemsoc.org

X. Broader Research Implications and Future Directions

Potential in Environmental Applications (e.g., heavy metal extraction, wastewater treatment)

Sodium tartrate and its derivatives are gaining attention for their role as effective complexing agents in the treatment of wastewater containing heavy metals. Research has demonstrated that these compounds can enhance the removal of toxic metal ions through membrane filtration processes.

Filtration techniques such as nanofiltration and ultrafiltration, when assisted by complexing agents, have shown promise for increasing the rejection of metal ions. researchgate.netcapes.gov.br In one study, potassium this compound was used as a complexing agent in nanofiltration to remove cadmium and zinc from wastewater. researchgate.net The results indicated that the rejection of these metals increased and then decreased as the concentration of potassium this compound rose. researchgate.net Unexpectedly, the permeate flux was observed to increase, a departure from other complexation studies where flux typically drops. researchgate.net Research has also explored its use in removing other heavy metals like arsenic and lead. researchgate.net

In complexation-ultrafiltration processes, this compound has been shown to influence the rejection of heavy metals. A study using palygorskite as a complexing agent found that the presence of this compound affected the rejection rates of copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). bibliotekanauki.plicm.edu.pl While palygorskite alone could achieve high rejection rates, the addition of a low molecular weight competing complexing agent like this compound altered these rates. bibliotekanauki.plicm.edu.pl

Table 1: Heavy Metal Rejection Rates with Tartrate Compounds in Wastewater Treatment

Metal Ion Filtration Method Complexing Agent pH Rejection Rate (%) Source(s)
Copper (Cu²⁺) Ultrafiltration Palygorskite & this compound 7 >81.4 bibliotekanauki.plicm.edu.pl
Zinc (Zn²⁺) Ultrafiltration Palygorskite & this compound 7 >57.6 bibliotekanauki.plicm.edu.pl
Cadmium (Cd²⁺) Ultrafiltration Palygorskite & this compound 7 >60.5 bibliotekanauki.plicm.edu.pl
Cadmium (Cd) Nanofiltration Potassium this compound - Variable researchgate.net
Zinc (Zn) Nanofiltration Potassium this compound - Variable researchgate.net
Arsenic (As) Nanofiltration Potassium this compound - Studied researchgate.net
Lead (Pb) Nanofiltration Potassium this compound - Studied researchgate.net

Additionally, potassium this compound has been used in the preparation of simulated wastewater for studies on the purification effects of constructed wetlands. iwaponline.com

Research in Advanced Catalytic Materials

This compound serves as a crucial component in the synthesis of advanced catalytic materials, acting as a precursor or a structure-directing agent. Its ability to form complexes with metal ions allows for the controlled preparation of nano- and micro-structured materials with tailored properties.

One significant application is in the synthesis of bismuth-based materials. Tartaric acid and its salts are used to create bismuth-tartrate complexes as intermediates, which, through tight control of alkalinity, can be converted into a library of materials including metallic, (oxy)hydroxide, and oxide structures. researchgate.net These materials have shown high selectivity in the electrocatalytic production of hydrogen peroxide from oxygen. researchgate.net For instance, round-cake-like α-Bi₂O₃ hierarchical architectures have been prepared using a this compound-induced aqueous method, which demonstrated enhanced photocatalytic performance. researchgate.net

In the field of CO₂ electroreduction, this compound is used as a complexing agent to stabilize copper(II) precursors in alkaline conditions during the electrodeposition of copper catalysts. utoronto.ca This method allows for the synthesis of catalysts with a higher proportion of Cu(100) facets, leading to a high Faradaic efficiency for the production of valuable C2+ products like ethylene. utoronto.ca

Furthermore, a this compound-assisted hydrothermal method has been employed to synthesize NiFe-MOF/KB precursors. researchgate.net Subsequent pyrolysis yields NiFe₂O₄ nano-microrods supported on porous Ketjenblack carbon (NiFe₂O₄/KB), which exhibit outstanding electrocatalytic performance for the oxygen evolution reaction (OER) in alkaline conditions. researchgate.net Tin(IV) this compound has also been noted for its role as a catalyst in certain oxidation reactions. ontosight.ai

Ongoing Investigations in Specific Chemical Reactions (e.g., kinetics of oxidation)

The oxidation of this compound is a subject of ongoing kinetic studies, providing insights into reaction mechanisms and the role of catalysts. A well-documented example is the oxidation of potassium this compound by hydrogen peroxide, a reaction that is significantly accelerated by a cobalt(II) catalyst. purdue.eduuwaterloo.caflinnsci.comrsc.org

In this reaction, the hydrated pink cobalt(II) ions are initially oxidized by hydrogen peroxide to green cobalt(III) ions. uwaterloo.carsc.org This cobalt(III) species forms a complex with the tartrate ions, which is considered the activated complex. purdue.eduflinnsci.comchymist.com This complex facilitates the oxidation of the tartrate, after which the cobalt is reduced back to its Co(II) state, regenerating the catalyst and returning the solution to its original pink color. purdue.eduuwaterloo.caflinnsci.comrsc.org The vigorous evolution of carbon dioxide gas is evidence of the rapid reaction in the presence of the catalyst, whereas the uncatalyzed reaction is very slow, even at elevated temperatures. purdue.edursc.org The color change from pink to green and back to pink provides a clear visual demonstration of the formation of an intermediate species and catalyst regeneration. purdue.educhymist.com

Table 2: Visual Stages of Catalytic Oxidation of Potassium this compound

Stage Solution Color Chemical Species Observation Source(s)
Initial Pink Hydrated Cobalt(II) ions Reactants mixed, catalyst added purdue.eduuwaterloo.caflinnsci.com
Reaction Green Cobalt(III)-tartrate complex (Activated Complex) Vigorous bubbling (CO₂ evolution) purdue.eduuwaterloo.caflinnsci.comrsc.org
Final Pink Regenerated Hydrated Cobalt(II) ions Bubbling subsides purdue.eduuwaterloo.caflinnsci.comrsc.org

Kinetic studies have also been performed on the oxidation of this compound by a Ni(IV) periodate (B1199274) complex in an aqueous alkaline medium. pku.edu.cn This research utilized spectroscopic and stopped-flow methods to investigate the electron transfer mechanism, revealing a pseudo-first-order reaction with respect to the Ni(IV) complex and a non-integer order for the tartrate substrate. pku.edu.cn The mechanism is proposed to involve two distinct one-electron transfer steps from the tartrate to the nickel-containing species. pku.edu.cn

Development of Novel Analytical Systems and Methodologies

This compound plays a significant role in the advancement of analytical chemistry, both as a standard and as a reagent in novel methodologies.

A primary application is its use as a primary standard for Karl Fischer titration, a benchmark method for determining water content. mt.comacs.org this compound dihydrate has a stable and precise stoichiometric water content of 15.66%, making it an ideal reference material for verifying the performance of Karl Fischer titrators and ovens. mt.comresearchgate.net

In the realm of spectrophotometry, a novel method was developed for the analysis of the antibiotic ceftriaxone (B1232239) sodium. tishreen.edu.sy This method is based on the complexation of the drug with copper(II) ions, using potassium-sodium tartrate in the reaction mixture. tishreen.edu.sy The concentration of the tartrate was optimized to achieve maximum and constant absorbance for accurate quantification. tishreen.edu.sy

This compound is also utilized in the development of advanced analytical techniques for detecting trace elements. A hydride generation spectral method for trace selenium (Se) detection uses a CuSO₄-potassium this compound absorption solution. rsc.org In this system, SeH₂ gas reduces Cu²⁺ to form Cu₂O-Se nanoparticles, which results in an increase in resonance Rayleigh scattering intensity, allowing for sensitive determination of selenium. rsc.org

Furthermore, ion chromatography methods have been developed for the simultaneous analysis of various organic anions, including tartrate, in active pharmaceutical ingredients (APIs). nih.gov These methods are crucial for the characterization and quality control of pharmaceutical salts. nih.gov Validated RP-HPLC methods have also been established for the simultaneous estimation of drugs like Cinitapride hydrogen tartrate and Pantoprazole sodium in dosage forms.

Q & A

Q. How is sodium tartrate utilized as a chelating agent in the synthesis of nanostructured hydroxyapatite (HA)?

this compound acts as a chelating ligand and soft template in hydrothermal synthesis. It coordinates with calcium ions, guiding the self-assembly of HA nanorods into hierarchical flower-like structures. Methodologically, optimize concentrations (e.g., 1.5–3 g/L) and reaction conditions (200°C, 24 hours) to control morphology. Validate via SEM/XRD and assess biocompatibility using MTT assays .

Q. What standardized methods are used to determine this compound purity in certified reference materials (CRMs)?

Gravimetric complexometric titration with ammonium hydroxide and this compound is employed. To avoid lead hydroxide precipitation, use Box-Behnken experimental design to optimize NH₃ (0.17–0.92 mol/kg) and this compound (8.4–16.8 µmol/kg) concentrations. Uncertainty analysis ensures metrological traceability, achieving precision (sₚ = 0.021%) .

Q. How does this compound stabilize aqueous two-phase systems (ATPS) for protein extraction?

this compound forms ATPS with PEG, creating a heterogeneous phase region. Characterize binodal curves and tie-lines (TLL, STL) using Merchuk’s empirical equation. Compare with citrate systems; this compound yields larger STL slopes, enhancing phase separation efficiency. Validate via partitioning coefficients and recovery rates .

Q. What crystallographic techniques resolve the structure of this compound stereoisomers?

Single-crystal X-ray diffraction (SCXRD) at 0.0482–0.0452 R factors distinguishes dextrorotatory (+)-Na[NH₄][C₄H₄O₆]·4H₂O from racemic forms. Refine hydrogen-bonding networks and hydration patterns to explain stability differences between stereoisomers .

Advanced Research Questions

Q. How do gas-phase stability studies resolve contradictions between theoretical and experimental data for this compound dianions?

Quantum chemical calculations (coupled cluster theory) predict metastable dianion states, while collision-induced dissociation (CID) experiments measure decomposition pathways (e.g., C–C bond cleavage). IR spectroscopy validates sodium adduct stabilization, showing kinetic control in racemic vs. meso forms .

Q. What methodologies address kinetic vs. thermodynamic control in this compound dianion decomposition?

Compare CID thresholds for sodium adducts: racemic tartrate dissociates at lower energies despite higher thermodynamic stability. Use Arrhenius plots to differentiate activation barriers and isotope labeling to track decomposition intermediates .

Q. How does response surface methodology (RSM) optimize this compound in fermentation media for metabolite yield?

In Chaetominine production, RSM evaluates interactions between this compound (1.5 g/L), carbon sources, and pH. Central composite designs identify optimal conditions (e.g., 16-day fermentation at 28°C), increasing yield by 30% compared to one-factor-at-a-time approaches .

Q. What experimental designs resolve contradictions in dissolution profiles of this compound-containing pharmaceuticals?

Apply model-independent (e.g., similarity factor f₂) and model-dependent (Weibull, Higuchi) analyses. For bioequivalence, set wide dissolution specifications (e.g., 85–115% dissolution at 30 minutes) if in vitro-in vivo correlations show non-rate-limiting dissolution .

Q. How do stereoisomeric effects influence this compound’s thermodynamic stability in solution?

Compare l- and meso-tartrate dianions via DFT calculations and ion-mobility spectrometry. l-tartrate exhibits lower Gibbs free energy (ΔG = −45.2 kJ/mol) due to favorable intramolecular H-bonding, confirmed by pH-dependent solubility studies .

Q. What advanced characterization techniques validate this compound’s role in piezoelectric materials?

Polarized Raman spectroscopy and dielectric constant measurements quantify piezoelectric coefficients (d₃₃ ≈ 12 pC/N) in Rochelle salt (KNaC₄H₄O₆). In situ XRD under electric fields reveals lattice distortion mechanisms .

Methodological Notes

  • Data Contradictions : Resolve discrepancies (e.g., gas-phase vs. solution stability) via multi-technique validation (CID, IR, DFT).
  • Experimental Design : Use RSM for multi-variable optimization and Box-Behnken for robustness testing.
  • Standardization : Follow pharmacopeial protocols (e.g., USP <921> for water determination) with this compound dihydrate as a reference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.